4-fluoro-2-methyl-5-(propan-2-yl)aniline
Description
4-Fluoro-2-methyl-5-(propan-2-yl)aniline is a substituted aniline derivative with a fluorine atom at the 4-position, a methyl group at the 2-position, and an isopropyl (propan-2-yl) group at the 5-position (Figure 1). Its molecular formula is C₁₀H₁₄FN, with a molecular weight of 167.22 g/mol. The compound’s electronic and steric properties are influenced by the electron-withdrawing fluorine and electron-donating alkyl substituents. Such substitution patterns are common in intermediates for pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .
Properties
CAS No. |
1697233-87-6 |
|---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-5-(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the nitration of 4-fluoro-2-methyl-5-(propan-2-yl)benzene, followed by reduction of the nitro group to an amine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline derivative.
Industrial Production Methods
In an industrial setting, the production of 4-fluoro-2-methyl-5-(propan-2-yl)aniline may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-5-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4-fluoro-2-methyl-5-(propan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.
Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-5-(propan-2-yl)aniline involves its interaction with various molecular targets. The fluorine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares key structural and functional attributes of 4-fluoro-2-methyl-5-(propan-2-yl)aniline with analogous compounds:
Key Observations:
Electronic Effects :
- The fluorine at position 4 in the target compound deactivates the aromatic ring, directing electrophilic substitution to the meta position. This contrasts with 5-nitro-2-fluoroaniline , where the nitro group further deactivates the ring and alters regioselectivity .
- N,N-Diisopropylaniline lacks ring substituents but features a tertiary amine, reducing its nucleophilicity compared to the primary amine in the target compound .
- This contrasts with 5-chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline, where the piperidin group provides both steric bulk and basicity .
Solubility and Reactivity :
- The target compound’s isopropyl group enhances lipophilicity, reducing water solubility compared to polar derivatives like 5-nitro-2-fluoroaniline .
- The primary amine group in the target compound is more reactive in acylation or alkylation reactions than the tertiary amine in N,N-diisopropylaniline .
Spectroscopic and Crystallographic Comparisons
- Fluoroaniline Isomers : A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline revealed that substituent positions significantly affect hydrogen bonding and molecular packing. For example, the nitro group’s position alters dipole moments and crystal lattice stability, which could extrapolate to the target compound’s crystallinity .
- Halogenated Derivatives : 5-Bromo-4-iodo-2-methylaniline () and 5-chloro-2-fluoro-4-(piperidin-4-ylmethyl)aniline () highlight how heavier halogens (Br, I) increase molecular weight and polarizability, impacting UV-Vis absorption and fluorescence properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
